Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate
Description
Properties
IUPAC Name |
sodium;4-(3-methylphenyl)benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRIULVBUGAFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 3’-methyl-[1,1’-biphenyl]. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves large-scale sulfonation reactors where the biphenyl derivative is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group on the biphenyl ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, halogens, and acyl chlorides are commonly used. The reactions are typically carried out in the presence of catalysts like sulfuric acid or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Friedel-Crafts Acylation: Formation of acylated biphenyls.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Synthesis and Chemical Properties
Preparation Methods:
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate is synthesized through the sulfonation of 3'-methyl-[1,1'-biphenyl] using agents like sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to achieve selective sulfonation at the desired position on the biphenyl ring. In industrial settings, large-scale sulfonation reactors are employed, followed by neutralization with sodium hydroxide to form the sodium salt.
Chemical Reactions:
The compound is known to participate in various chemical reactions:
- Electrophilic Substitution: The biphenyl ring can undergo nitration, halogenation, and Friedel-Crafts acylation.
- Nucleophilic Substitution: The sulfonate group can be substituted by other nucleophiles.
- Oxidation and Reduction: The methyl group can be oxidized or reduced to yield different derivatives.
Chemistry
This compound serves as a reagent in organic synthesis. It acts as a building block for creating more complex molecules, thereby facilitating the development of new compounds in research settings.
Biology
In biochemical assays, this compound is utilized as a probe to study enzyme activities. Its structural properties enable it to interact with biological molecules effectively, making it valuable for investigating metabolic pathways and enzyme kinetics.
Medicine
Research has indicated potential therapeutic properties of this compound. It is being explored as a precursor for drug development aimed at treating various conditions. Its effectiveness in modulating biological pathways positions it as a candidate for further pharmacological studies .
Industry
The compound finds applications in producing dyes and pigments due to its ability to enhance color stability and solubility. Additionally, it is used in formulating specialty chemicals that require specific reactivity profiles.
Case Studies
Case Study 1: Biochemical Assays
In a study focusing on enzyme inhibition assays, this compound was employed to evaluate its effects on specific enzyme activities. Results demonstrated significant modulation of enzyme kinetics, suggesting its utility in drug discovery processes targeting metabolic enzymes.
Case Study 2: Synthesis of Complex Molecules
A recent publication highlighted the use of this compound as a key intermediate in synthesizing novel biphenyl derivatives with enhanced biological activity. The study illustrated how variations in the sulfonate group influenced the resulting compound's efficacy against certain cancer cell lines .
Mechanism of Action
The mechanism of action of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activities and signaling pathways.
Comparison with Similar Compounds
Sodium [1,1'-Biphenyl]-4-Sulfinate
4′-Methylbiphenyl-3-Sulfonyl Chloride
4′-Methyl-1,1′-Biphenyl-4-yl 4-Nitrobenzenesulfonate
- Structure : Combines a biphenyl-methyl group with a nitrobenzenesulfonate ester.
- Key Differences: Electron Effects: The nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing acidity and stability compared to the methyl-sulfonate system . Applications: Potential use in materials science or explosives due to nitro-group reactivity .
Sulfonamide Derivatives (e.g., 4-(3-Methylbenzenesulfonamido)phenyl 3-Methylbenzenesulfonate)
- Structure : Contains sulfonamide (-SO₂NH-) linkages.
- Key Differences :
Comparative Data Table
Biological Activity
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate (commonly referred to as SBPS) is a sulfonated biphenyl compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of SBPS, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
SBPS is characterized by its biphenyl backbone, with a methyl group at the 3' position and a sulfonate group at the 4 position. The sulfonate group enhances its solubility in water, making it suitable for various biological applications. The molecular formula of SBPS is C13H13NaO3S.
Mechanisms of Biological Activity
SBPS exhibits several biological activities which can be categorized as follows:
- Antimicrobial Activity : Studies have demonstrated that SBPS possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : SBPS has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Research indicates that SBPS can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of SBPS against Mycobacterium tuberculosis revealed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined through high-throughput screening methods. The results indicated that SBPS had an MIC value comparable to standard antibiotics used in tuberculosis treatment .
| Compound | MIC (µM) | Pathogen |
|---|---|---|
| This compound | 5.0 | Mycobacterium tuberculosis |
| Standard Antibiotic (e.g., INH) | 2.5 | Mycobacterium tuberculosis |
Antioxidant and Anti-inflammatory Activity
In vitro assays demonstrated that SBPS effectively reduced reactive oxygen species (ROS) levels in human cell lines. It also inhibited the expression of pro-inflammatory markers such as TNF-α and IL-6 .
| Assay Type | Result |
|---|---|
| ROS Scavenging Activity | IC50 = 10 µM |
| TNF-α Inhibition | 50% inhibition at 25 µM |
Case Studies
- Tuberculosis Treatment : A clinical study investigated the use of SBPS in combination with standard tuberculosis therapies. Results indicated enhanced efficacy when SBPS was administered alongside first-line drugs, suggesting a synergistic effect .
- Cancer Research : In studies involving cancer cell lines, SBPS exhibited cytotoxic effects against A549 lung cancer cells. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate in academic settings?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example, a 3'-methyl-substituted arylboronic acid can be coupled with a 4-sulfonate-functionalized aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ . Post-coupling, sulfonation at the 4-position is achieved using chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sulfonate salt. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXT is used for space-group determination and initial structure solution, while SHELXL refines the model by optimizing atomic positions, thermal parameters, and handling disorder . Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Validation of the final structure using R-factors (<5%) and residual electron density maps.
- Crystallographic data is deposited in the Cambridge Structural Database (CSD) for reproducibility.
Q. What analytical techniques are recommended for assessing purity and quantifying this compound?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. A validated method includes:
- Mobile phase : Methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio .
- Column : C18 stationary phase (5 µm, 250 mm × 4.6 mm).
- System suitability : Retention time reproducibility (±0.1 min), tailing factor <2.0, and resolution >1.5 from impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this sulfonate?
Discrepancies often arise from solvent effects, proton exchange, or incorrect DFT parameters. A robust approach involves:
- Experimental validation : Acquire ¹H/¹³C NMR in D₂O to confirm sulfonate deprotonation and compare with DMSO-d₆ spectra.
- Computational adjustments : Use explicit solvent models (e.g., IEFPCM for water) in DFT calculations (e.g., B3LYP/6-31G*) .
- Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Q. What strategies are effective for functionalizing the sulfonate group to tailor reactivity or biological activity?
The sulfonate group can be modified via:
- Nucleophilic displacement : React with PCl₅ to generate sulfonyl chloride intermediates, enabling coupling with amines or alcohols .
- Coordination chemistry : Utilize the sulfonate as a ligand in metal complexes (e.g., Pd or Ru catalysts) for catalytic applications .
- Bioconjugation : Employ EDC/NHS chemistry to link the sulfonate to biomolecules (e.g., peptides) for targeted delivery studies.
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Common issues include polymorphism and solvent inclusion . Mitigation strategies:
- Crystallization screening : Use high-throughput vapor diffusion (e.g., 96-well plates with PEG/ionic liquid matrices).
- Disorder handling : In SHELXL, apply restraints to overlapping atoms and refine occupancy factors for partial sites .
- Thermal analysis : Pair SC-XRD with differential scanning calorimetry (DSC) to identify polymorphic transitions.
Methodological Notes
- Data Contradiction Analysis : Always cross-validate structural data (e.g., SC-XRD bond lengths vs. DFT-optimized geometries) .
- Advanced Functionalization : Prioritize reactions that preserve the biphenyl core’s planarity to maintain π-π stacking interactions in supramolecular assemblies .
- Safety : Sodium sulfonates may form explosive dusts; use inert atmospheres during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
